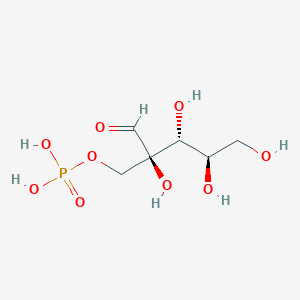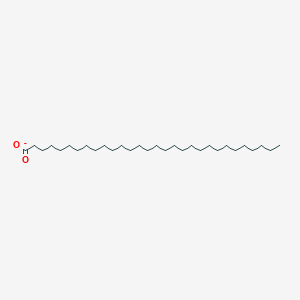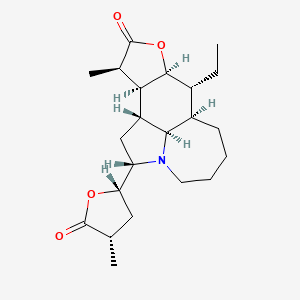
Ophioceric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophioceric acid is a natural product found in Ophioceras venezuelense with data available.
Aplicaciones Científicas De Investigación
Tetrahydropyran Derivatives and Sesquiterpenoid Discovery
Ophioceric acid, identified as an africane sesquiterpenoid, was isolated from cultures of the aquatic fungus Ophioceras venezuelense, along with tetrahydropyran derivatives named ophiocerins A-D. This discovery contributes to the understanding of aquatic fungal chemistry and expands the library of natural products with potential pharmaceutical applications (Reátegui et al., 2005).
Metabolomics in Osteoporosis Research
While not directly focused on ophioceric acid, a study exploring the effects of Rhizoma Drynariae on osteoporosis highlights the significance of metabolomics in understanding complex metabolic diseases. The investigation identified key biomarkers and therapeutic targets, providing a framework for researching compounds like ophioceric acid in metabolic bone diseases (Jiang et al., 2020).
Cardioprotective Effects in Diabetic Models
Research on Ophiopogonin D, a component from a related genus, demonstrates the potential of plant-derived compounds in treating diabetic myocardial injuries. This study emphasizes the role of natural products in mitigating lipid accumulation and mitochondrial damage in diabetic conditions, which could be an area for ophioceric acid exploration (Li et al., 2021).
Herbal Medicine Identification via Metabolomics
A study utilizing NMR-based metabolomics for discriminating herbal origins underscores the importance of advanced analytical techniques in herbal medicine research. This approach can be applied to compounds like ophioceric acid for accurate identification and quality control in herbal preparations (Kang et al., 2008).
Immunomodulatory Properties in Veterinary Medicine
Research on Ophiopogon polysaccharide liposome in chickens illustrates the immunomodulatory potential of natural compounds. These findings suggest avenues for ophioceric acid in enhancing immune responses in veterinary applications (Fan et al., 2015).
Propiedades
Nombre del producto |
Ophioceric acid |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(1aS,7aR,7bS)-3,3,5-trimethyl-6-oxo-1,1a,2,4,7,7a-hexahydrocyclopropa[e]azulene-7b-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-10-7-14(2,3)5-9-6-15(9,13(17)18)11(10)4-12(8)16/h9,11H,4-7H2,1-3H3,(H,17,18)/t9-,11+,15-/m0/s1 |
Clave InChI |
STEFDXGKULBYNU-ISOBSLSZSA-N |
SMILES isomérico |
CC1=C2CC(C[C@H]3C[C@]3([C@@H]2CC1=O)C(=O)O)(C)C |
SMILES canónico |
CC1=C2CC(CC3CC3(C2CC1=O)C(=O)O)(C)C |
Sinónimos |
ophioceric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















